molecular formula C19H22N2O4 B8345232 tert-Butyl 2-methyl-2-(3-nitro-5-(pyridin-4-yl)phenyl)propanoate

tert-Butyl 2-methyl-2-(3-nitro-5-(pyridin-4-yl)phenyl)propanoate

Cat. No. B8345232
M. Wt: 342.4 g/mol
InChI Key: HMBBGASUSCGGQF-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a 250 ml was added tert-butyl 2-methyl-2-(3-nitro-5-(pyridin-4-yl)phenyl)propanoate 63.1.A (1.9 g, 5.5 mmole) 4 g 10% of Pd/C and 50 ml of MeOH. The air from the reaction vessel was removed and purged with hydrogen gas via a balloon. This was repeated three times to ensure all air was removed from the reaction vessel. The reaction was stirred at room temperature under an atmosphere of hydrogen for 6 hours. The reaction mixture was filtered over a pad of celite (elute with MeOH) and the solvent removed to give tert-butyl 2-(3-amino-5-(pyridin-4-yl)phenyl)-2-methylpropanoate 63.1.B as a light brown solid (1.15 g, 66% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:11]1[CH:16]=[C:15]([C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH:14]=[C:13]([N+:23]([O-])=O)[CH:12]=1)([CH3:10])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4]>[Pd].CO>[NH2:23][C:13]1[CH:12]=[C:11]([C:2]([CH3:10])([CH3:1])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[CH:16]=[C:15]([C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(C(=O)OC(C)(C)C)(C)C1=CC(=CC(=C1)C1=CC=NC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under an atmosphere of hydrogen for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The air from the reaction vessel was removed
CUSTOM
Type
CUSTOM
Details
purged with hydrogen gas via a balloon
CUSTOM
Type
CUSTOM
Details
was removed from the reaction vessel
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a pad of celite (elute with MeOH)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C=C(C=C(C1)C1=CC=NC=C1)C(C(=O)OC(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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